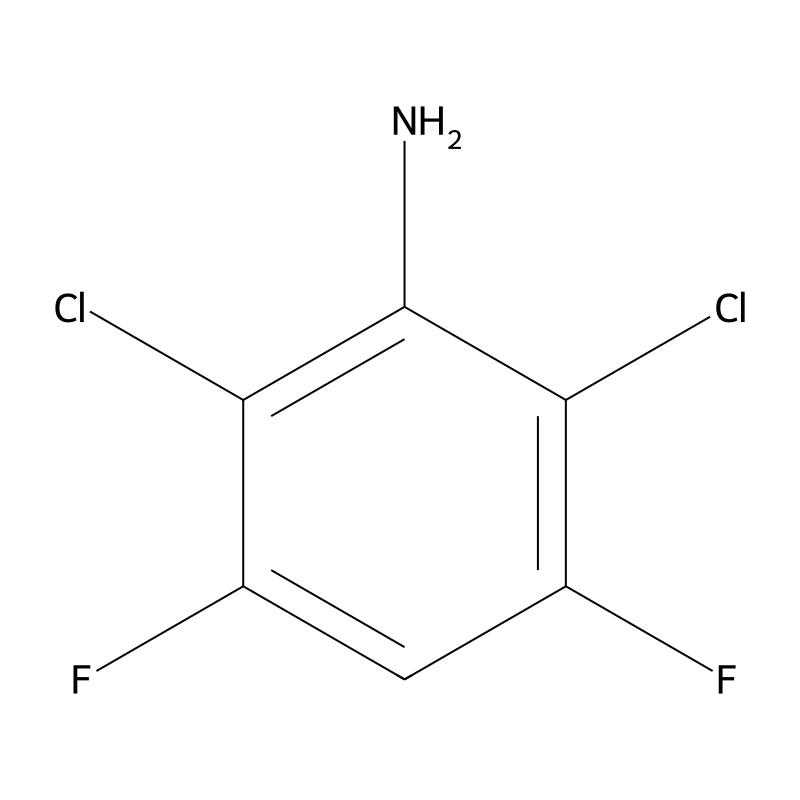2,6-Dichloro-3,5-difluoroaniline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dichloro-3,5-difluoroaniline is an aromatic amine characterized by the presence of two chlorine atoms and two fluorine atoms on a benzene ring. Its chemical formula is C₆H₃Cl₂F₂N, and it features a structure where the aniline group (–NH₂) is attached to a dichlorofluorobenzene backbone. This compound is notable for its potential applications in various chemical syntheses and biological studies.
- Nitration: The introduction of nitro groups can be achieved using mixed acids (sulfuric and nitric acid), resulting in 2,6-dichloro-3,5-difluoronitrobenzene .
- Reduction: The nitro group can be reduced to an amine using hydrogen gas in the presence of a catalyst, yielding 3,5-difluoroaniline .
- Halogenation: The compound can react with halogens to introduce additional halogen atoms at various positions on the benzene ring, leading to derivatives such as 2,4-dichloro-3,5-difluoroaniline .
The synthesis of 2,6-dichloro-3,5-difluoroaniline can be achieved through various methods:
- From 2,4,5-Trichloronitrobenzene:
- Direct Synthesis:
2,6-Dichloro-3,5-difluoroaniline serves as an important intermediate in:
- Pharmaceuticals: It can be a precursor for various drugs due to its unique electronic properties.
- Agrochemicals: Used in the synthesis of herbicides and pesticides.
- Material Science: Potential applications in developing new materials with specific chemical properties.
Several compounds share structural similarities with 2,6-dichloro-3,5-difluoroaniline. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3,5-Difluoroaniline | Contains only fluorine atoms | Lacks chlorine substituents; simpler structure |
| 2,4-Dichloro-3,5-difluoroaniline | Similar halogenation pattern | Different chlorination pattern affecting reactivity |
| 2-Chloro-3,5-difluoroaniline | Contains one chlorine atom | Alters electronic properties compared to dichloro |
| 2,6-Dibromo-3,5-difluoroaniline | Contains bromine instead of chlorine | Different halogen effects on biological activity |
The presence of both chlorine and fluorine in specific positions distinguishes 2,6-dichloro-3,5-difluoroaniline from its analogs by impacting its chemical reactivity and biological interactions uniquely. This compound's dual halogenation provides specific electronic characteristics that may enhance its utility in synthetic chemistry.








